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Compound of Interest

Compound Name: Levomepromazine maleate

Cat. No.: B1675117

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine maleate is a phenothiazine derivative with antipsychotic, sedative, and
analgesic properties. As with any pharmaceutical compound, it is crucial to develop a stability-
indicating assay method (SIAM) to ensure its purity, potency, and safety throughout its shelf
life. A SIAM is a validated analytical procedure that can accurately and precisely measure the
active pharmaceutical ingredient (API) in the presence of its degradation products, impurities,
and excipients.

These application notes provide a comprehensive protocol for the development and validation
of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC)
method for levomepromazine maleate. The protocol includes procedures for forced
degradation studies, method validation in accordance with International Council for
Harmonisation (ICH) guidelines, and data presentation.

Physicochemical Properties of Levomepromazine
Maleate
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Property Description

Appearance White crystals or crystalline powder.[1]
Freely soluble in acetic acid (100), soluble in
chloroform, sparingly soluble in methanol,

Solubility slightly soluble in ethanol (95) and acetone, very
slightly soluble in water, and practically insoluble
in diethyl ether.[1]

Melting Point 184 - 190°C (with decomposition).[1]

Storage Store in tight, light-resistant containers.[1]

Proposed Stability-Indicating HPLC Method

This method is a composite based on published HPLC analyses of levomepromazine and

related phenothiazines. Optimization may be required based on the specific instrumentation

and degradation products observed.

Parameter Recommended Condition

Column C18, 250 mm x 4.6 mm, 5 um particle size
A mixture of a suitable buffer (e.g., phosphate or
acetate buffer, pH adjusted to 3.0-6.0) and an

Mobile Phase organic modifier (e.g., acetonitrile or methanol).
A common starting point is a ratio of 60:40 (v/v)
Buffer:Acetonitrile.

Flow Rate 1.0 mL/min

Detection Wavelength UV at 254 nm

Injection Volume 20 pL

Column Temperature 30°C

Diluent

Mobile phase or a mixture of water and

acetonitrile.
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Experimental Protocols
Preparation of Solutions

Standard Stock Solution (1000 pg/mL): Accurately weigh about 25 mg of levomepromazine
maleate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute
to volume with the diluent.

Working Standard Solution (100 pg/mL): Pipette 5 mL of the Standard Stock Solution into a
50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation: Prepare a solution of the drug product in the diluent to obtain a
theoretical concentration of 100 pg/mL of levomepromazine maleate. This may involve
extraction or dilution steps depending on the dosage form.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the stability-

indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical
ingredient (API).[2]

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCI. Keep the
solution at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final

concentration of 100 pg/mL with the diluent.

Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep
the solution at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M HCI, and dilute to a final
concentration of 100 pg/mL with the diluent.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% v/v hydrogen
peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to
a final concentration of 100 pg/mL with the diluent.

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48
hours. After exposure, prepare a 100 pg/mL solution in the diluent.

Photolytic Degradation: Expose the drug substance in a solid state and in solution (100
pg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours
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and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as
per ICH Q1B guidelines.[1][3][4][5] A sample protected from light should be analyzed as a
control.

All stressed samples should be analyzed by the proposed HPLC method against a freshly
prepared, unstressed standard solution.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is
suitable for its intended purpose.

itabili

Parameter Acceptance Criteria

Tailing Factor <20

Theoretical Plates = 2000

% RSD of replicate injections <2.0%
Specificity

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in
the presence of components that may be expected to be present, including impurities,
degradants, and matrix components. The chromatograms from the forced degradation studies
should show that the peak for levomepromazine is well-resolved from any degradation product
peaks. Peak purity analysis should also be performed.

Linearity

Parameter Acceptance Criteria

80% to 120% of the test concentration (e.g., 80-

Range
120 pg/mL)

Correlation Coefficient (r2) >0.999

Accuracy (% Recovery)
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Level Acceptance Criteria
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%
Precision
Type Parameter Acceptance Criteria
Repeatability (Intra-day) % RSD <2.0%

Intermediate Precision (Inter-
% RSD <2.0%
day)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the

chromatogram.
Parameter Acceptance Criteria
LOD S/N ratio of 3:1
LOQ S/N ratio of 10:1
Robustness

Robustness should be evaluated by making small, deliberate variations in the method

parameters and assessing the impact on the results.
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Parameter Variation
Flow Rate + 0.1 mL/min
Column Temperature +2°C

Mobile Phase Composition

+ 2% organic modifier

pH of Mobile Phase Buffer

+ 0.2 units

The system suitability parameters should be met under all varied conditions.

Data Presentation

: I lati i

. Resolution
% Degradation .
No. of (Rs) of Main
Stress . of .
. Duration Degradation Peak from
Condition Levomeproma
. Peaks Closest
zine
Degradant
0.1 M HCI, 60°C 24 h
0.1 M NaOH,
8 h
60°C
3% H202, RT 24 h
Thermal (105°C) 48 h
Photolytic ICH Q1B
Summary of Method Validation Parameters
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Validation Parameter

Result Acceptance Criteria

Linearity (r?)

> 0.999

Accuracy (% Recovery)

98.0% - 102.0%

Precision (% RSD)

- Repeatability <2.0%

- Intermediate Precision <2.0%

LOD (ug/mL) -

LOQ (ng/mL) -

Robustness Conforms System suitability criteria met
Visualizations
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Click to download full resolution via product page

Caption: Experimental workflow for developing a stability-indicating assay.
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Caption: Potential degradation pathways of levomepromazine maleate.

Conclusion

The described RP-HPLC method, once validated, is suitable for the routine quality control and
stability testing of levomepromazine maleate in bulk and pharmaceutical dosage forms. The
forced degradation studies demonstrate the method's ability to separate the parent drug from
its degradation products, confirming its stability-indicating nature. Adherence to the outlined
protocols will ensure the generation of reliable and accurate data for regulatory submissions
and product quality assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for a Stability-
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indicating-assay-for-levomepromazine-maleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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